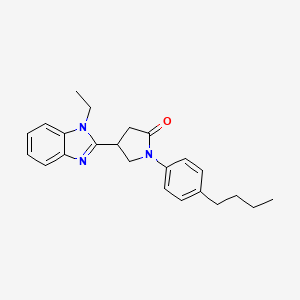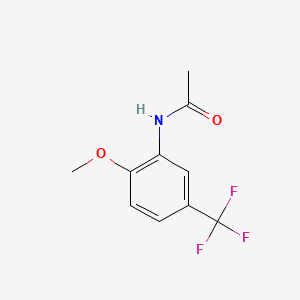
1-(4-butylphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-butylphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP belongs to the class of pyrrolidin-2-one derivatives and has been shown to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
The synthesis of compounds structurally related to 1-(4-butylphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one often involves intricate chemical reactions. For example, the synthesis of benzimidazole derivatives, which share a part of the core structure, can be achieved through various methods, including the condensation of o-phenylenediamine with carboxylic acids or their derivatives under specific conditions. These synthetic routes offer pathways to a broad array of benzimidazole-based compounds with potential for diverse applications (Alcalde, Dinarés, Pérez-García, & Roca, 1992).
Photophysical Properties
Research into the photophysical properties of related compounds, such as the study of hemicyanine dyes like 1-ethyl-2-(4-(p-dimethylaminophenyl)-1,3-butadienyl)pyridinium perchlorate (LDS-698), highlights the importance of understanding how these molecules interact with light. Such studies can lead to applications in sensors, organic light-emitting diodes (OLEDs), and fluorescent markers. The investigation into LDS-698, for example, explores its behavior in various solvents, providing insights into the solvation effects on photoisomerization and twisted intramolecular charge transfer (TICT) processes (Seth et al., 2009).
Catalytic Activity
Compounds with benzimidazole motifs have been explored for their catalytic activity in carbon-carbon bond-forming reactions. For instance, benzimidazolium salts and their palladium N-heterocyclic carbene (NHC) complexes demonstrate efficacy in Suzuki–Miyaura cross-coupling and arylation reactions. These findings suggest potential applications in the synthesis of biaryl compounds and pharmaceuticals, where the efficiency of these catalysts can significantly impact the production process and the environmental footprint (Akkoç, Gök, Ilhan, & Kayser, 2016).
Antibacterial Activity
The search for new antibacterial agents is a critical area of pharmaceutical research. Compounds derived from or structurally related to this compound have been investigated for their antibacterial properties. For example, the synthesis of azoles and their evaluation for high antibacterial activity represent an ongoing effort to combat resistant bacterial strains. Such research not only contributes to the development of new drugs but also enhances our understanding of the mechanisms of action at the molecular level (Peleckis et al., 2018).
Propriétés
IUPAC Name |
1-(4-butylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-3-5-8-17-11-13-19(14-12-17)26-16-18(15-22(26)27)23-24-20-9-6-7-10-21(20)25(23)4-2/h6-7,9-14,18H,3-5,8,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDJARCTMXXHIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2399927.png)

![1-[8-hydroxy-3-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone](/img/structure/B2399929.png)
![N-benzyl-3-(3-bromophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2399931.png)
![Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2399935.png)


![2-(sec-butylthio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2399938.png)


![2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2399945.png)


![N-(2-ethoxyphenyl)-4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carboxamide oxalate](/img/structure/B2399949.png)